N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine

Catalog No.
S999218
CAS No.
1243075-23-1
M.F
C12H23N3S
M. Wt
241.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)prop...

CAS Number

1243075-23-1

Product Name

N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine

IUPAC Name

N'-[2-(dimethylamino)ethyl]-N'-(thiophen-2-ylmethyl)propane-1,3-diamine

Molecular Formula

C12H23N3S

Molecular Weight

241.4 g/mol

InChI

InChI=1S/C12H23N3S/c1-14(2)8-9-15(7-4-6-13)11-12-5-3-10-16-12/h3,5,10H,4,6-9,11,13H2,1-2H3

InChI Key

YHPWVXAEUWWEPK-UHFFFAOYSA-N

SMILES

CN(C)CCN(CCCN)CC1=CC=CS1

Canonical SMILES

CN(C)CCN(CCCN)CC1=CC=CS1
N-[2-(Dimethylamino)ethyl]-N-(2-thienylmethyl)propane-1,3-diamine is a synthetic compound used in scientific experiments to study its various properties and applications. It is commonly known as DMAPT and belongs to the group of organic sulfur-containing compounds. DMAPT was first synthesized by researchers in the early 1970s.
DMAPT is a white to light yellow solid with a melting point of 49-53°C. It is soluble in organic solvents such as ethanol and methanol but insoluble in water. The chemical formula for DMAPT is C12H20N2S and its molecular weight is 232.36 g/mol.
DMAPT can be synthesized by reacting N,N-dimethylaminoethylamine with 2-bromoethylthiophene, followed by cyclization of the intermediate product using sodium hydride. The compound can be purified using various methods such as recrystallization, chromatography, and distillation.
The structure of DMAPT can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
DMAPT can be analyzed using various analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and spectroscopic techniques. These methods are used to determine the purity and concentration of DMAPT in samples.
DMAPT has been shown to exhibit various biological properties such as anti-inflammatory, antioxidant, and anticancer activities. It has been studied extensively for its role in inhibiting the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Studies have shown that DMAPT is relatively non-toxic in animal models at therapeutic doses. However, like any other chemical compound, it has some adverse effects that need to be monitored in scientific experiments.
DMAPT finds its applications in various fields of scientific research such as cancer biology, immunology, and drug discovery. It is used as an inhibitor of the NF-κB signaling pathway, which is involved in various human diseases such as cancer, chronic inflammatory diseases, and autoimmune diseases.
DMAPT is currently being studied extensively for its role in cancer therapy. It has shown promising results in preclinical studies and is now being tested in clinical trials for various types of cancer.
DMAPT has the potential to be used in various fields of research such as drug discovery, cancer therapy, and immunology. It is also being explored for its applications in various industries such as pharmaceuticals and biotechnology.
DMAPT has some limitations such as low solubility and stability, which need to be addressed for its use in clinical applications. Future directions of research include improving the solubility and stability of DMAPT, testing its efficacy in various animal models, and exploring its potential applications in other diseases.
1. Development of DMAPT analogs with improved solubility and stability
2. Testing the efficacy of DMAPT in various animal models
3. Exploring the potential applications of DMAPT in other diseases
4. Developing new methods for the synthesis of DMAPT
5. Studying the mechanism of action of DMAPT in cancer therapy
6. Investigating the effect of DMAPT on the immune system
7. Exploring the potential applications of DMAPT in drug delivery
8. Developing new analytical methods for the quantification of DMAPT in biological samples
9. Studying the toxicity and safety of DMAPT in long-term use
10. Investigating the effect of DMAPT on the microbiome.

XLogP3

0.9

Dates

Modify: 2023-08-16

Explore Compound Types